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Compound of Interest

Compound Name: Rotigotine D7 Hydrochloride
Cat. No.: B1191652
Get Quote
\ J

Executive Summary

Rotigotine (C19H25NOS) is a hon-ergoline dopamine agonist used in the treatment of
Parkinson’s disease and Restless Legs Syndrome (RLS).[1][2][3] Rotigotine D7
(C19H18D7NOS) is its stable isotope-labeled analog, primarily utilized as an Internal Standard
(IS) in quantitative mass spectrometry (LC-MS/MS).

The core distinction lies in the substitution of seven protium (

H) atoms with deuterium (
H) atoms on the

-propy! chain. This modification results in a precise molecular weight increase of 7.04 Da, a
shift critical for resolving the analyte from the standard in mass spectral analysis without
chromatographic interference.

Physicochemical Characterization
Molecular Identity & Formula
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The mass difference is not merely an integer shift; it is a precise value derived from the nuclear

mass difference between a proton and a deuteron.

Rotigotine D7 (Internal

Feature Rotigotine (Analyte)
Standard)
(6S)-6-[(
(6S)-6-[propyl(2-thiophen-2- H
IUPAC Name ylethyl)amino]-5,6,7,8-

tetrahydronaphthalen-1-ol

)propyl(2-thiophen-2-
ylethyl)amino]-5,6,7,8-
tetrahydronaphthalen-1-ol

Chemical Formula C19H25NOS C19H18D7NOS
Average Molecular Weight 315.48 g/mol 322.52 g/mol
Monoisotopic Mass 315.1657 Da 322.2097 Da
Mass Shift (
- +7.0440 Da
)
Label Position N/A -Propyl group (Full deuteration

of the propyl chain)

The Mass Calculation Logic

The mass shift is calculated based on the atomic mass difference between Hydrogen-1 (

H) and Hydrogen-2 (Deuterium,

H or D).

e Mass of

H
1.00783 Da

e Mass of
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H
2.01410 Da

e Mass per atom
1.00627 Da

 Total Shift for D7:
Da
This shift is sufficient to prevent isotopic overlap. The natural abundance of Carbon-13 (

C) creates an M+1, M+2, etc., isotopic envelope for Rotigotine. However, the M+7 isotope of
native Rotigotine is statistically negligible, ensuring that the signal at

323 (for D7) is purely from the internal standard and not "cross-talk” from the analyte.

Analytical Application: LC-MS/MS Methodology

In pharmacokinetic studies, Rotigotine D7 is the "Gold Standard" IS because it shares identical
chromatographic retention times and ionization efficiency with Rotigotine but is spectrally
distinct.

Fragmentation & MRM Transitions

Rotigotine is typically analyzed using Multiple Reaction Monitoring (MRM) in positive
electrospray ionization (ESI+) mode.

e Precursor lon: Protonated molecule

e Product lon: The primary fragment results from the cleavage of the
-substituents.
Fragmentation Logic: The primary transition for Rotigotine is 316.2

147.1. The fragment at
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147 corresponds to the retro-Diels-Alder (RDA) cleavage or loss of the
-alkyl side chains, leaving the modified tetralin core.
Since the D7 label is located on the Propyl group:
e Rotigotine (316): Loses the propyl-thienylethyl chain
Core fragment (147).
o Rotigotine D7 (323): Loses the deuterated propyl-thienylethyl chain

Core fragment (147).

Note: While the precursor masses differ by 7 Da, the product ions may be identical if the label
is on the leaving group. This is a valid MRM strategy (316

147 vs 323

147) provided the precursors are resolved by the first quadrupole (Q1).

Visualization of the Mass Spectrometry Workflow

Mass Spectrometer (Triple Quad)

316 (Analyte) )
323 (S)

Click to download full resolution via product page

Caption: Figure 1. LC-MS/MS workflow utilizing Rotigotine D7 as an Internal Standard. The
system filters distinct precursors (Q1) but may monitor a common structural fragment (Q3).

Experimental Protocol: Quantitation in Plasma

This protocol is designed for high-throughput bioanalysis (e.g., clinical trials or DMPK studies).

Reagents & Standards
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Analyte: Rotigotine HCI (Sigma/Merck or equivalent).
Internal Standard: Rotigotine-d7 HCI (Toronto Research Chemicals or equivalent).
Matrix: Drug-free human or rat plasma.

Extraction Solvent: Methyl tert-butyl ether (MTBE) (Preferred for high recovery of lipophilic
amines).

Step-by-Step Methodology

Step 1: Standard Preparation

Prepare a Stock Solution of Rotigotine D7 at 1 mg/mL in Methanol.

Dilute to a Working Solution of 100 ng/mL in 50:50 Methanol:Water.

Step 2: Sample Extraction (Liquid-Liquid Extraction)

Aliquot 200 L of plasma sample into a 1.5 mL Eppendorf tube.

Add 20 pL of Rotigotine D7 Working Solution (I1S). Vortex for 10 sec.

Add 50 pL of 0.1 M NaOH (to basify and ensure the free base form for extraction).
Add 1 mL of MTBE.

Vortex vigorously for 5 minutes (or shaker plate at 1000 rpm).

Centrifuge at 10,000 x g for 5 minutes at 4°C.

Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant
into a clean glass vial.

Evaporate to dryness under a Nitrogen stream at 40°C.

Reconstitute in 100 pL of Mobile Phase (e.g., 50:50 Acetonitrile:0.1% Formic Acid).

Step 3: LC-MS/MS Conditions
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e Column: Phenomenex Gemini NX-C18 (50 x 2.0 mm, 3 um) or equivalent.
» Mobile Phase A: 0.1% Formic Acid in Water.[4]
+ Mobile Phase B: Acetonitrile.
e Gradient: 5% B to 95% B over 3.0 min.
e Flow Rate: 0.4 mL/min.
e Transitions:
o Rotigotine:

(Collision Energy: ~25 eV)

o Rotigotine D7:

(Collision Energy: ~25 eV)

Fragmentation Pathway Diagram
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Caption: Figure 2. Fragmentation pathway showing the convergence of both precursors to a
common product ion (m/z 147) via distinct neutral losses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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